4-Amino-2-(prop-2-en-1-yl)phenol
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Overview
Description
4-Amino-2-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C9H11NO It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a prop-2-en-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(prop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. For instance, starting with 4-bromo-2-(prop-2-en-1-yl)phenol, the amino group can be introduced using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-2-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for maintaining bacterial DNA integrity . Additionally, it may activate adenine nucleotide levels by inhibiting the production of p-hydroxybenzoic acid .
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-en-1-yl)phenol: Similar structure but lacks the amino group.
2-Methoxy-4-(prop-2-en-1-yl)phenol: Contains a methoxy group instead of an amino group.
Properties
CAS No. |
35736-25-5 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3,10H2 |
InChI Key |
SGOSWUFBTCZVMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
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